

# Di-tert-butyl Piperazine-1,4-dicarboxylate: A Comprehensive Technical Guide

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## Compound of Interest

**Compound Name:** *Di-tert-butyl piperazine-1,4-dicarboxylate*

**Cat. No.:** *B185504*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Di-tert-butyl piperazine-1,4-dicarboxylate**, also commonly known as 1,4-Bis(tert-butoxycarbonyl)piperazine or Di-Boc-piperazine, is a pivotal piperazine derivative extensively utilized in organic synthesis and medicinal chemistry.<sup>[1]</sup> The presence of the tert-butoxycarbonyl (Boc) protecting groups on both nitrogen atoms of the piperazine ring renders it an exceptionally stable and versatile building block. This guide provides a detailed overview of its structure, properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the scientific community.

## Molecular Structure and Identification

**Di-tert-butyl piperazine-1,4-dicarboxylate** possesses a symmetrical structure with a central piperazine ring where both nitrogen atoms are protected by a Boc group. This protection strategy is crucial for controlling the reactivity of the piperazine nitrogens, allowing for selective chemical transformations.

Chemical Structure:

Caption: 2D structure of **Di-tert-butyl piperazine-1,4-dicarboxylate**.

## Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **di-tert-butyl piperazine-1,4-dicarboxylate** are well-characterized, providing essential data for its identification and use in various experimental setups.

Table 1: Physicochemical Properties

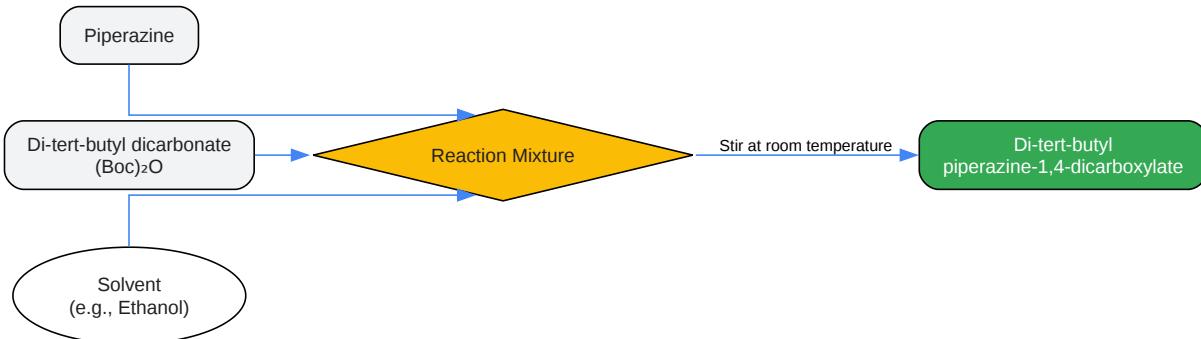
Property	Value	Reference
CAS Number	76535-75-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>14</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	286.37 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Appearance	Solid	<a href="#">[8]</a>
Melting Point	162-166 °C	<a href="#">[8]</a>

Table 2: Spectroscopic Data

Technique	Data	Reference
<sup>1</sup> H NMR	Singlet around δ 1.4 ppm (18H, tert-butyl protons), Singlet between δ 3.4 and 3.6 ppm (8H, piperazine ring protons)	<a href="#">[1]</a>
<sup>13</sup> C NMR	Signal for the quaternary carbons of the tert-butyl groups	<a href="#">[1]</a>
Mass Spectrometry (GC-MS)	m/z 186 (100%)	<a href="#">[9]</a>

## Synthesis and Experimental Protocols

The most prevalent method for the synthesis of **di-tert-butyl piperazine-1,4-dicarboxylate** is the direct N-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc-anhydride).[\[1\]](#)



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Caption: General workflow for the synthesis of **Di-tert-butyl piperazine-1,4-dicarboxylate**.

## Experimental Protocol for Synthesis

This protocol outlines a general procedure for the synthesis of 1,4-bis(tert-butoxycarbonyl)piperazine.

### Materials:

- Piperazine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Ethanol (EtOH)
- Nano-Fe<sub>3</sub>O<sub>4</sub> catalyst (optional, for catalysis)[\[10\]](#)
- Round bottom flask
- Magnetic stirrer

### Procedure:

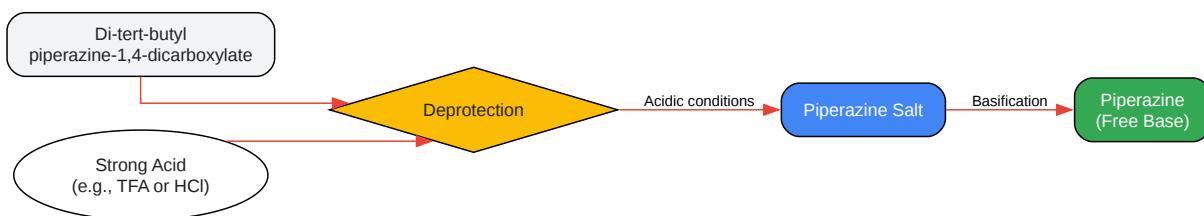
- In a 10 mL round bottom flask, add ethanol (5 mL), di-tert-butyl dicarbonate (1-2 mmol), nano- $\text{Fe}_3\text{O}_4$  catalyst (3 mol%, 0.007 g, if used), and piperazine (1 mmol).[10]
- Stir the reaction mixture at room temperature.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, if a catalyst was used, it can be separated using an external magnet.[10]
- The solvent is then concentrated under reduced pressure.[10]
- The resulting crude product can be recrystallized from hexane or ethyl acetate to yield pure 1,4-bis(tert-butoxycarbonyl)piperazine.[10]

## Chemical Reactivity and Applications

The Boc protecting groups on **di-tert-butyl piperazine-1,4-dicarboxylate** are stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an invaluable intermediate in multi-step syntheses.

## Deprotection of the Boc Groups

The removal of the Boc groups is a fundamental transformation that unmasks the piperazine nitrogens for further functionalization. This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11]



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Caption: Deprotection of **Di-tert-butyl piperazine-1,4-dicarboxylate** to yield piperazine.

## Experimental Protocol for N-Boc Deprotection

This protocol describes a standard method for the deprotection of N-Boc protected piperazine derivatives.[\[11\]](#)

### Materials:

- N-Boc protected piperazine derivative
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware

### Procedure:

- Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[\[11\]](#)
- Cool the solution to 0°C using an ice bath.[\[11\]](#)
- Slowly add TFA (5-10 equiv.) to the stirred solution.[\[11\]](#)
- Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring its progress by TLC or LC-MS.[\[11\]](#)
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[\[11\]](#)
- Carefully add saturated aqueous  $\text{NaHCO}_3$  solution to the residue until effervescence ceases and the pH is basic.[\[11\]](#)

- Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[11]
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .[11]
- Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[11]

## Role in Drug Discovery and Organic Synthesis

**Di-tert-butyl piperazine-1,4-dicarboxylate** serves as a crucial precursor for introducing the piperazine moiety into more complex molecules.[1] The piperazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in active pharmaceutical ingredients (APIs). [1] For instance, it is an indispensable building block in the development of drugs like Brexpiprazole.[1] The piperazine core is a critical structural element for creating selective inhibitors of enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are targets in the endocannabinoid system.[1]

Recent advances have also focused on the direct C-H functionalization of the piperazine ring, allowing for the synthesis of a wide range of  $\alpha$ -functionalized N-Boc piperazines.[12][13] These methods, often employing lithiation or photoredox catalysis, provide powerful strategies for creating novel piperazine derivatives for drug discovery.[1][12][13]

## Safety and Handling

**Di-tert-butyl piperazine-1,4-dicarboxylate** is classified with the GHS signal word "Warning" and carries the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[8] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry place.[8] All products are for research and development use only and must be handled by technically qualified individuals.[8]

In conclusion, **di-tert-butyl piperazine-1,4-dicarboxylate** is a cornerstone molecule for chemists in both academic and industrial research. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an essential tool for the construction of complex molecules with significant biological and pharmaceutical applications.

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